molecular formula C12H7ClFNO2 B582194 6-(3-Chloro-5-fluorophenyl)picolinic acid CAS No. 1261932-98-2

6-(3-Chloro-5-fluorophenyl)picolinic acid

Cat. No.: B582194
CAS No.: 1261932-98-2
M. Wt: 251.641
InChI Key: ZGEQMAXVULGCLI-UHFFFAOYSA-N
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Description

6-(3-Chloro-5-fluorophenyl)picolinic acid (: 1261932-98-2) is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel synthetic auxin herbicides . It belongs to the class of 6-aryl-2-picolinic acids, which are recognized for their good absorption and conductivity in plants, broad weed control spectrum, and excellent herbicidal activity against some resistant weeds . Researchers are exploring this and related picolinic acid scaffolds as potential lead structures for discovering new herbicidal molecules with high efficacy and lower environmental risks . The molecular formula is C12H7ClFNO2 and the molecular weight is 251.64 . For this product, proper storage conditions are recommended: keep the material sealed in a dry environment at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chloro-5-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEQMAXVULGCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687706
Record name 6-(3-Chloro-5-fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-98-2
Record name 6-(3-Chloro-5-fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Characterization and Structural Elucidation of 6 3 Chloro 5 Fluorophenyl Picolinic Acid and Its Analogs

Spectroscopic Analysis for Compound Verification

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei.

¹H NMR spectroscopy reveals the number and types of protons in a molecule. For picolinic acid derivatives, the aromatic protons on both the pyridine (B92270) and phenyl rings exhibit characteristic chemical shifts and coupling patterns. For instance, in a series of 4-amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic acid analogs, the protons on the phenyl ring typically appear as multiplets or doublets in the range of 7.1 to 7.6 ppm. bldpharm.com The protons on the pyridine ring are also observable in this region. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, typically above 13 ppm in DMSO-d₆. bldpharm.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In substituted picolinic acids, the carbon atom of the carboxylic acid group is typically found at a chemical shift of around 165 ppm. bldpharm.com The carbon atoms of the pyridine and phenyl rings display signals in the aromatic region (approximately 105-160 ppm), with their exact shifts influenced by the attached substituents (e.g., chloro, fluoro groups). bldpharm.comcookechem.com The coupling between carbon and fluorine atoms (JF-C) can also be observed, providing further structural confirmation. bldpharm.com

¹⁹F NMR is particularly useful for fluorine-containing compounds like 6-(3-chloro-5-fluorophenyl)picolinic acid and its analogs. The chemical shift of the fluorine atom provides direct evidence of its presence and electronic environment. For example, in a series of 4-amino-3-chloro-6-(5-aryl-substituted-1-pyrazolyl)-5-fluoro-2-picolinic acid analogs, the fluorine atom on the picolinic acid ring shows a signal around -143 ppm. bldpharm.com

Table 1: Representative ¹H and ¹³C NMR Data for Analogs of this compound

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid13.51 (s, 1H), 7.44 (d, J = 8.6 Hz, 2H), 7.24 (d, J = 8.6 Hz, 2H), 7.15 (s, 2H), 6.59 (s, 1H), 2.28 (s, 3H)165.74, 150.28, 144.84 (d, ³JF-C = 5.3 Hz), 144.09, 143.39 (d, ²JF-C = 13.1 Hz), 141.18 (d, ¹JF-C = 258.5 Hz), 137.25 (d, ²JF-C = 9.7 Hz), 133.67, 129.29, 128.71, 107.69, 13.71 bldpharm.com
4-Amino-3,5-dichloro-6-(5-(3-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid7.29 (s, 1H), 7.28 (d, J = 7.75 Hz, 1H), 7.23 (dd, J = 8.0 Hz, 7.75 Hz, 1H), 6.99 (d, J = 7.75 Hz, 1H), 6.40 (s, 1H), 5.62 (s, 2H), 2.41 (s, 3H)165.85, 150.64, 149.79, 147.23, 143.48, 133.82, 131.85, 131.13, 128.77, 127.35, 125.91, 112.85, 112.34, 107.27, 13.77 cookechem.com
2-Picolinic acid8.83 (d, J = 4.68 Hz, 1H), 8.32 (d, J = 7.76 Hz, 1H), 8.04 (td, J = 7.72, 1.64 Hz, 1H), 7.76(m, 1H), 7.31(s, 1H)164.69, 148.10, 146.70, 138.60, 127.83, 124.26 chemicalbook.com

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For instance, the HRMS data for 4-amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid showed a calculated mass of 381.0321 for [M+H]⁺, with a found mass of 381.0326, confirming its elemental composition. bldpharm.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for both identification and purity assessment. rsc.orgresearchgate.net

Table 2: HRMS Data for Analogs of this compound

CompoundIonCalculated MassFound MassReference
4-Amino-3-chloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid[M + Na]⁺456.9858456.9868 bldpharm.com
4-Amino-3,5-dichloro-6-(5-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid[M - H]⁻448.9587448.9592 cookechem.com

Vibrational Spectroscopy (e.g., ATR-FTIR)

Vibrational spectroscopy, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides information about the functional groups present in a molecule. The stretching and bending vibrations of specific bonds absorb infrared radiation at characteristic frequencies. For picolinic acid derivatives, one would expect to observe characteristic peaks for the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-Cl stretches (typically in the 600-800 cm⁻¹ region), and C-F stretches (in the 1000-1400 cm⁻¹ region). nih.govnih.gov The aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region. nih.gov

X-ray Crystallography for Solid-State Behavior and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net It provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

For example, the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, an analog of the title compound, shows a centrosymmetric dimer formation bridged by water molecules through hydrogen bonding. mdpi.com The hydrogen bonding distances between the carboxylic acid donor and the water acceptor, and between the water donor and the carbonyl oxygen acceptor, were found to be 2.5219(11) Å and 2.8213(11) Å, respectively. mdpi.com Such studies are crucial for understanding the solid-state properties of a compound. The crystal structure of another related compound, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, has also been determined, providing insights into its absolute configuration and supramolecular assembly through N—H⋯O hydrogen bonding. chemicalbook.comspectrabase.com

Purity Assessment Methodologies (e.g., TLC, HPLC)

Ensuring the purity of a chemical compound is critical. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for purity assessment.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring the progress of a reaction and assessing the purity of the product. nih.gov A suitable solvent system is chosen to achieve good separation between the desired compound and any impurities. The spots are visualized under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for purity assessment, providing quantitative results. chemicalbook.com A suitable column (e.g., C18, phenyl) and mobile phase are selected to achieve baseline separation of the main compound from any impurities. utsa.edu The purity is determined by integrating the peak areas in the chromatogram. For example, HPLC analysis is routinely used for the quality control of various chemical compounds, including those with structures analogous to picolinic acids. utsa.edu

Investigation of Biological Activities and Pharmacological Potential

Evaluation in Anti-Cancer Research Models

The quest for new anti-cancer agents involves screening compounds for their ability to interfere with cancer cell growth, proliferation, and survival. Research in this area often begins with evaluating a compound's effect on key molecular pathways that are dysregulated in cancer.

Cellular Cytotoxicity and Apoptosis Induction Studies (in vitro)

A primary indicator of a compound's anti-cancer potential is its ability to induce cell death (cytotoxicity) in cancer cells, often through a process called apoptosis, or programmed cell death. Apoptosis is a desired mechanism for anti-cancer drugs as it is a controlled process that minimizes inflammation. nih.govmdpi.com The induction of apoptosis can be confirmed by observing morphological changes such as chromatin condensation and the formation of apoptotic bodies, or by measuring the activity of key proteins like caspases. nih.govnih.gov

While direct cytotoxicity studies on 6-(3-chloro-5-fluorophenyl)picolinic acid are not detailed in the available literature, numerous studies on structurally related heterocyclic and fluorinated compounds demonstrate this crucial anti-cancer activity. For example, a series of fluorinated Schiff bases, derived from aminophenylhydrazines, showed potent cytotoxic effects on the A549 lung cancer cell line, with cell death being mediated by apoptosis. nih.gov Similarly, a quinazoline (B50416) derivative, DW-8, was found to induce apoptosis in colon cancer cells through the intrinsic mitochondrial pathway, which involves the activation of initiator caspase-9 and executioner caspases-3 and 7. nih.govmdpi.com The ability of compounds to induce apoptosis is a significant advantage in the development of cancer therapeutics. nih.gov

Table 1: Examples of Apoptosis Induction by Related Compounds

Compound Class Key Findings Cancer Cell Line(s) Reference(s)
Fluorinated Aminophenylhydrazines Induced apoptosis, confirmed by cleaved caspase-3 expression and morphological changes. A549 (Lung) nih.gov
Quinolone Carboxamides Compounds were evaluated for their ability to induce apoptosis. Caco-2, HCT-116 (Colon) mdpi.com
Quinazoline Derivatives (e.g., DW-8) Induced cell death by activating the intrinsic apoptotic pathway. SW620 (Colon) nih.govmdpi.com
Pyrazolo-tetrazepinones Increased the apoptotic sub G0-G1 peak of the cell cycle. HL60, K562 (Leukemia) nih.gov

Anti-Proliferative Effects in Specific Cancer Cell Lines

Beyond immediate cytotoxicity, an effective anti-cancer agent must inhibit the uncontrolled proliferation that characterizes cancer. Anti-proliferative activity is a key endpoint measured in in vitro studies using various cancer cell lines.

Research on compounds with structural similarities to this compound demonstrates significant anti-proliferative effects across a range of cancer types. Fluorinated aminophenylhydrazines, for instance, not only showed cytotoxicity but also exhibited strong anti-proliferative activity against the A549 lung carcinoma cell line. nih.gov In the realm of colorectal cancer, lipophilic fluoroquinolone-based compounds and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have demonstrated potent anti-proliferative activity against cell lines such as HCT116, HT29, and SW620. mdpi.comnih.gov Furthermore, certain pyrazolo[3,4-f] nih.govnews-medical.netnih.govresearchgate.nettetrazepin-4-(3H)-one derivatives have shown notable activity against leukemia cell lines, including those resistant to apoptosis. nih.gov These findings underscore a common screening approach where novel compounds are tested against a panel of diverse cancer cell lines to determine the breadth and specificity of their anti-proliferative potential.

Table 2: Anti-Proliferative Activity of Structurally Related Compounds in Various Cancer Cell Lines

Compound/Extract Class Cancer Cell Line(s) Effect Reference(s)
Fluorinated Aminophenylhydrazines A549 (Lung) Strong anti-proliferative effect, with compound 5 showing the highest proliferative index. nih.gov
Lipophilic Fluoroquinolones HCT116, HT29, SW620 (Colorectal); T47D (Breast) Exerted substantial micromolar and nanomolar anti-proliferative activity. nih.gov
Quinolone Carboxamides Caco-2, HCT-116 (Colorectal) Inhibited proliferation, with activity dependent on chemical substitutions. mdpi.com
Quinazoline Derivatives (DW-8) HCT116, HT29, SW620 (Colorectal) Showed high anti-cancer efficacy with IC₅₀ values in the low micromolar range. mdpi.com

Assessment in Anti-Infective Research

The search for broad-spectrum antiviral agents is a global health priority, particularly for emerging and pandemic-potential viruses. Host-directed antivirals, which target cellular factors essential for viral replication, represent an attractive strategy due to a potentially higher barrier to resistance. nih.gov

Broad-Spectrum Antiviral Activity against Enveloped Viruses (e.g., SARS-CoV-2, Influenza A, Flaviviruses)

Picolinic acid (PA), the parent structure of the subject compound, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.gov Research has demonstrated its antiviral activity against a range of significant human pathogens, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A Virus (IAV), flaviviruses, herpes simplex virus, and parainfluenza virus. nih.gov

In studies related to SARS-CoV-2, picolinic acid was shown to mitigate viral replication. news-medical.net Similarly, its efficacy against Influenza A virus has been confirmed, highlighting its potential as a wide-range antiviral agent. news-medical.netnih.gov The activity of picolinic acid extends to the Flavivirus genus, which includes pathogens like Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govresearchgate.net This broad activity against viruses that possess a lipid envelope suggests a common mechanism of action targeting this viral feature. nih.gov Conversely, picolinic acid was found to be ineffective against non-enveloped viruses, further supporting the hypothesis that its target is the viral envelope. nih.gov

Mechanism of Viral Entry Disruption (e.g., Viral Envelope Fusion)

Mechanistic studies have revealed that picolinic acid exerts its broad-spectrum antiviral effect by inhibiting a critical early step in the viral life cycle: entry into the host cell. nih.gov The primary mechanism of action involves the disruption of the viral membrane's integrity and the inhibition of the fusion process between the viral envelope and the host cell membrane. news-medical.netnih.gov

This inhibition of membrane fusion events effectively blocks the virus from delivering its genetic material into the host cell, thereby preventing the initiation of infection. nih.gov Research indicates that picolinic acid interferes with viral-cellular endocytic membrane fusion. news-medical.net By targeting this fundamental process, which is common to many enveloped viruses, picolinic acid achieves its broad-spectrum activity. nih.gov This host-oriented mechanism, which also involves interference with endocytic vesicle trafficking, makes it a promising candidate for developing therapies against a variety of enveloped viral pathogens. nih.gov

Antimicrobial and Antifungal Investigations

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in publicly available research, the broader class of picolinic acid and its derivatives has demonstrated notable antimicrobial activity. Picolinic acid, a natural product of tryptophan degradation, has been shown to possess antimicrobial effects against various microorganisms, including the Mycobacterium avium complex. oup.comnih.gov Its mechanism is often linked to its role as a metal ion chelator. nih.gov

Furthermore, research into related chemical structures provides a basis for potential activity. For instance, halogenated phenyl compounds have shown significant antifungal properties. Studies on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones revealed broad-spectrum activity against pathogenic yeasts and molds, with the presence and position of halogen atoms on the phenyl ring influencing the degree of antifungal effect. nih.govnih.gov Specifically, derivatives with chloro- and bromo-substitutions have been noted for their activity. nih.govresearchgate.net This suggests that the chloro- and fluoro-substitutions on the phenyl ring of this compound could potentially confer antimicrobial or antifungal properties, though specific testing is required to confirm this hypothesis. Novel picolinamide (B142947) derivatives have also been found to possess biological activity against fungi, indicating a potential for this class of compounds in protecting plants from fungal diseases. google.com

Metallo-β-Lactamase (MBL) Inhibition Studies

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems. nih.govacs.org These enzymes utilize zinc ions in their active site to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective. researchgate.net The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. researchgate.netacs.org

Currently, there are no clinically approved MBL inhibitors, and research is ongoing to identify effective compounds. nih.govacs.org The primary strategies for MBL inhibition involve either stripping the zinc ions from the active site or designing molecules that bind directly to these zinc ions, acting as competitive inhibitors. researchgate.netnumberanalytics.com While there is no specific research available on this compound as an MBL inhibitor, the picolinic acid scaffold's known ability to chelate metal ions presents a theoretical basis for such potential. nih.gov Further investigation would be necessary to determine if this specific compound or its derivatives could be engineered to effectively target the zinc-dependent mechanism of MBLs.

Herbicidal Efficacy Studies

The most significant area of research for this compound and its analogs is in the field of herbicides, where they function as synthetic auxins.

Synthetic Auxin Herbicide Activity

Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and ultimately, death in susceptible species. ucanr.eduhracglobal.com The 6-aryl-2-picolinic acid structure is a cornerstone of a new generation of synthetic auxin herbicides. nih.govresearchgate.net These compounds are recognized for their systemic action, being readily absorbed by foliage and roots and translocated throughout the plant. ucanr.edu

The mechanism of action involves the disruption of multiple growth processes, including cell wall plasticity, nucleic acid metabolism, and protein synthesis. ucanr.edu Unlike the natural auxin IAA which primarily binds to the TIR1 receptor, many picolinic acid-based herbicides, including derivatives of this compound, preferentially bind to the F-box protein AFB5, part of the SCFTIR/AFB ubiquitination complex. nih.govscielo.br This binding leads to the degradation of transcriptional repressors, causing an overstimulation of auxin-responsive genes, which results in phytotoxicity. scielo.br The development of herbicides from this chemical family, such as florpyrauxifen, highlights the success of this structural template. nih.gov

Root Growth Inhibition Assays in Plant Models (e.g., Arabidopsis thaliana)

Root growth inhibition assays are a standard method for evaluating the potency of synthetic auxin herbicides. The model plant Arabidopsis thaliana is frequently used for these studies due to its well-characterized genetics and rapid growth cycle. nih.govembopress.orgnih.gov Research on derivatives of this compound, specifically 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, has demonstrated potent inhibitory effects on A. thaliana root growth. nih.gov

For example, at a concentration of 0.5 µmol/L, one such derivative, compound S202, showed a 78.4% inhibition of A. thaliana root growth, significantly outperforming the commercial herbicide florpyrauxifen, which only achieved 33.8% inhibition at the same concentration. nih.gov The inhibitory concentration (IC50) values for some of these novel compounds were found to be significantly lower than those of established herbicides like picloram (B1677784) and halauxifen-methyl (B1255740), indicating superior potency. nih.gov These assays confirm that the this compound scaffold is a highly effective base for designing potent root growth inhibitors.

Table 1: Root Growth Inhibition by Picolinic Acid Derivatives in Arabidopsis thaliana
CompoundConcentration (µM)Root Growth Inhibition (%)Reference
Compound S2020.578.4 nih.gov
Florpyrauxifen0.533.8 nih.gov
Compound V-7 (IC50)45 times lower than halauxifen-methyl nih.gov
Compound 7Cc3Equivalent to Picloram at 12.5 µM mdpi.com

Post-Emergence Herbicidal Effects in Specific Weed and Crop Models

The practical application of a herbicide is determined by its effectiveness in controlling weeds after they have emerged (post-emergence) and its safety for crops. Derivatives of this compound have shown excellent post-emergence herbicidal activity against various broadleaf weeds. nih.gov

In greenhouse studies, several 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds achieved 100% control of Amaranthus retroflexus L. (redroot pigweed) at an application rate of 250 g/ha. nih.govresearchgate.netacs.org Similarly, other derivatives demonstrated high efficacy against weeds like Chenopodium album and Abutilon theophrasti Medicus. nih.govmdpi.com Importantly, some of these compounds have also shown good crop selectivity. For instance, compound V-8 was found to be safe for corn, wheat, and sorghum at a dosage of 300 g/ha, a rate at which it provided superior weed control compared to picloram. nih.gov This combination of potent weed control and crop safety underscores the agricultural importance of this class of compounds.

Table 2: Post-Emergence Herbicidal Activity of Picolinic Acid Derivatives
Compound/Derivative ClassWeed SpeciesApplication RateControl Efficacy (%)Crop SafetyReference
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidsAmaranthus retroflexus L.250 g/ha100Not specified nih.gov
Compound V-8Amaranthus retroflexus L.300 g/ha95Safe for corn, wheat, sorghum nih.gov
Compound V-8Chenopodium album300 g/ha100
Compound V-8Abutilon theophrasti Medicus300 g/ha100

Exploration of Other Biological Modulations

Beyond herbicidal activity, the chemical scaffold of picolinic acid, specifically in the form of picolinamides, has been explored for other pharmacological activities. Research into related structures has revealed potential applications in neuroscience. For example, certain 4-alkoxy-6-methylpicolinamide derivatives have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govnih.govacs.orgresearchgate.net

The mGlu5 receptor is implicated in a variety of central nervous system disorders, and its modulation is a target for therapeutic intervention. nih.govacs.org While the direct subject of this article, this compound, has not been specifically tested in this context, the discovery that structurally similar picolinamides can act as mGlu5 NAMs suggests a broader potential for this chemical class in drug discovery. nih.govacs.org Further derivatization and screening could reveal if analogs of this compound possess similar activities. Additionally, other picolinamide derivatives have been investigated as potential anticancer agents and VEGFR-2 kinase inhibitors. nih.gov

Metal Ion Chelation Properties and Implications for Biological Systems

Picolinic acid and its derivatives are recognized for their capacity to act as bidentate chelating agents, binding to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This chelation is a fundamental aspect of their biological activity, influencing processes such as metal ion transport and enzyme inhibition. However, specific studies detailing the metal ion chelation properties of this compound, including its stability constants with various biologically relevant metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺), are not presently available. The substitution of a 3-chloro-5-fluorophenyl group at the 6-position of the picolinic acid scaffold would be expected to influence its electronic properties and steric hindrance, thereby modulating its coordination chemistry. Further research is required to elucidate these specific interactions and their implications for biological systems.

Modulation of Specific Biological Pathways and Signaling (e.g., eIF2 phosphorylation)

The phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) is a critical control point in the integrated stress response (ISR), a cellular signaling network activated by various stress conditions, including amino acid starvation. The kinase General Control Nonderepressible 2 (GCN2) is a key sensor of amino acid deprivation and, upon activation, phosphorylates eIF2α, leading to a general inhibition of protein synthesis and the preferential translation of stress-responsive mRNAs.

While some small molecules have been identified as modulators of GCN2 activity and, consequently, eIF2α phosphorylation, there is no direct evidence in the current body of scientific literature to suggest that this compound acts as a modulator of this specific pathway. Structure-activity relationship studies of GCN2 activators or inhibitors have not highlighted this particular compound. Therefore, any potential role of this compound in the modulation of eIF2α phosphorylation remains speculative and would require dedicated investigation.

Potential as Radioligands for Molecular Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. The development of novel PET radioligands is a significant area of research for diagnosing and understanding various diseases. Picolinamide scaffolds have been explored in the design of radioligands for targets such as the metabotropic glutamate receptor 5 (mGluR5).

However, a review of the available literature does not indicate that this compound has been synthesized, radiolabeled (e.g., with fluorine-18), or evaluated as a potential radioligand for molecular imaging. The process of developing a successful PET radioligand involves rigorous evaluation of its binding affinity and selectivity for the target, as well as its pharmacokinetic properties, including blood-brain barrier penetration if targeting the central nervous system. Without such studies, the potential of this compound in this application is unknown.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The architecture of 6-(3-Chloro-5-fluorophenyl)picolinic acid, characterized by a picolinic acid core directly linked to a substituted phenyl ring, is a testament to the importance of the 6-aryl substitution pattern in this class of compounds. The discovery that replacing the chlorine atom at the 6-position of older picolinic acid herbicides with a phenyl group leads to excellent herbicidal activities has paved the way for the development of new-generation synthetic auxins. nih.gov

The nature and placement of substituents on both the picolinic acid and the phenyl rings are critical determinants of biological activity.

Halogenation: The presence of halogen atoms, such as chlorine and fluorine, on the phenyl ring of 6-aryl picolinates is a recurring motif in potent synthetic auxins. In studies of analogous compounds, specifically 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, it has been observed that halogen-substituted phenyl rings generally lead to superior herbicidal activities compared to those with alkyl substitutions. nih.gov The 3-chloro-5-fluoro substitution pattern on the phenyl ring of the target compound is thus a key contributor to its bioactivity, influencing its electronic distribution and interaction with the target protein.

Phenyl Ring Modifications: The substitution pattern on the phenyl ring directly influences the molecule's ability to fit within the binding pocket of its target receptor. Research on related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has shown that the position of substituents on the phenyl ring is crucial, with substitutions at the 2 and 4 positions of the phenyl ring often yielding superior inhibitory activity. While the subject compound has a 3,5-disubstitution pattern, this highlights the sensitivity of the receptor to the spatial arrangement of functionalities on the phenyl group.

Other Functional Groups: The picolinic acid moiety itself is a critical pharmacophore. The carboxylic acid group is essential for mimicking the natural auxin, indole-3-acetic acid (IAA), and for forming crucial interactions within the receptor's binding site. Modifications to the picolinic acid ring, such as the introduction of an amino group at the 4-position in related herbicides, have been shown to modulate activity and spectrum. mdpi.com

A study on a novel picolinate (B1231196) auxin, 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoro-pyridine-2-carboxylic acid (DAS534), which shares significant structural similarity with the subject compound, was found to be a highly potent herbicide. nih.gov This underscores the importance of the specific combination of substituents on the picolinic acid ring for high efficacy.

Table 1: Impact of Structural Modifications on the Biological Activity of Picolinic Acid Derivatives (Based on Analogous Compounds)
Structural MoietyModificationImpact on ActivityReference
6-Phenyl RingHalogen Substitution (e.g., Cl, F)Generally enhances herbicidal activity. nih.gov
Alkyl SubstitutionGenerally less active than halogenated analogs. nih.gov
Picolinic Acid RingCarboxylic Acid Group (Position 2)Essential for auxin-like activity and receptor binding. nih.gov
4-Amino GroupModulates activity and weed control spectrum in related herbicides. mdpi.com

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For synthetic auxins like this compound, the primary targets are auxin co-receptor F-box proteins, such as TIR1 and its homologs like AFB5. nih.govnih.gov

Docking studies on related 6-aryl-2-picolinate herbicides have provided valuable insights into their binding mode within the auxin receptor pocket. The auxin binding pocket of TIR1 is described as a three-walled room with an open ceiling, where the planar ring of the auxin stacks on the floor. nih.gov The carboxylic acid group of the picolinic acid is crucial for forming hydrogen bonds with key amino acid residues within this pocket, anchoring the ligand in place.

In docking studies of a structurally similar compound, 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (a compound designated as V-7 in a study), it was found to dock more intensively with the AFB5 receptor than the herbicide picloram (B1677784). nih.gov This suggests a high affinity for the receptor, which is a hallmark of potent auxin herbicides. The residues conferring resistance to picolinate auxins in TIR1 and AFB5 are believed to be located near the site of chemical interaction, further emphasizing the importance of a precise fit within the binding pocket. nih.gov

Computational models can predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. Lower binding energies typically indicate a more stable and favorable interaction. For a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, the calculated binding energies for most of the designed compounds were lower than that of the commercial herbicide picloram, indicating a higher predicted affinity for the AFB5 receptor. nih.gov

These predictive models are instrumental in the early stages of drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For picolinic acid herbicides, 3D-QSAR models have been particularly useful.

In a study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, a 3D-QSAR model was constructed using the Comparative Molecular Field Analysis (CoMFA) strategy. nih.gov This model, which considers both steric and electrostatic fields, helps to visualize the regions around the molecule where modifications are likely to increase or decrease activity. Such models are invaluable for guiding the design of new analogs with improved herbicidal potency. nih.gov A separate QSAR study on similar compounds identified three-dimensional descriptors such as asphericity (ASP) and certain WHIM and autocorrelation indices as being important for elucidating the herbicidal action. discoveryjournals.org These findings underscore the importance of the three-dimensional shape and electronic properties of the molecule in determining its biological function.

Table 2: Key Descriptors in QSAR Models for Picolinic Acid Herbicides (Based on Analogous Compounds)
QSAR Model TypeImportant DescriptorsSignificanceReference
3D-QSAR (CoMFA)Steric and Electrostatic FieldsVisualizes favorable and unfavorable regions for substitution, guiding rational drug design. nih.gov
CP-MLRAsphericity (ASP), E2m, R2m+Highlights the importance of molecular shape and mass distribution for herbicidal activity. discoveryjournals.org

In Silico Prediction of Properties Influencing Biological Behavior (e.g., metabolic stability)

The biological behavior of a compound is not solely determined by its interaction with the primary target but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a crucial role in the early prediction of these properties, with a significant focus on metabolic stability. capes.gov.br High metabolic instability can lead to rapid clearance from the body, reducing efficacy and potentially forming toxic metabolites.

Metabolic stability is often assessed by predicting a compound's susceptibility to metabolism by key enzyme systems, particularly the Cytochrome P450 (CYP) superfamily. creative-biolabs.com Computational models can predict the sites of metabolism (SoM) on a molecule, which are the specific atoms most likely to undergo enzymatic modification. A study on the drug alectinib, for example, used in silico P450 models to identify metabolically labile sites prior to in vitro experiments. mdpi.com

For this compound, in silico metabolism prediction tools would analyze the structure to identify potential SoMs. The aromatic rings and the picolinic acid core would be evaluated for their susceptibility to hydroxylation, while other reactions like glucuronidation of the carboxylic acid group could also be predicted. By identifying the most labile sites, medicinal chemists can make targeted modifications, such as introducing blocking groups (e.g., fluorine atoms) to enhance metabolic stability and prolong the compound's duration of action.

A predictive analysis of key ADME-related properties for this compound and its potential metabolites can be summarized as follows, based on general principles and data from related compounds.

PropertyPredicted Outcome for this compoundRationale / Influencing Factors
Metabolic Stability (Liver Microsomes) Moderate to HighThe presence of halogens (Cl, F) can sometimes block sites of metabolism. The pyridine (B92270) and phenyl rings are potential sites for CYP-mediated oxidation.
Plasma Protein Binding HighThe presence of a carboxylic acid and a lipophilic substituted phenyl ring often leads to strong binding to plasma proteins like albumin.
Aqueous Solubility Low to ModerateThe carboxylic acid group enhances solubility, but the halogenated phenyl ring is lipophilic, reducing overall solubility.
Membrane Permeability (e.g., Caco-2) ModerateA balance between lipophilicity (for membrane crossing) and polarity (for solubility in the aqueous environment) is expected.
CYP Inhibition Potential PossibleMany aromatic and heterocyclic compounds can inhibit CYP isoforms (e.g., CYP2C9, CYP2C19), which could lead to drug-drug interactions. mdpi.com

These in silico predictions provide a foundational understanding of the likely biological behavior of this compound, enabling a more focused and efficient experimental validation and development process.

Preclinical Pharmacological Investigations and in Vivo Efficacy Models

In Vivo Antiviral Efficacy Studies in Relevant Animal Models

There is no publicly available scientific literature detailing in vivo antiviral efficacy studies conducted directly on 6-(3-Chloro-5-fluorophenyl)picolinic acid. However, the parent molecule, picolinic acid, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.govnih.gov Studies have shown that picolinic acid can restrict the replication of viruses such as SARS-CoV-2 and influenza A virus in preclinical animal models by interfering with viral entry and membrane fusion. nih.govnih.gov

In Vivo Antitumor Efficacy in Xenograft Models (e.g., SJSA-1 xenograft model)

No specific studies on the in vivo antitumor efficacy of this compound, including evaluations in the SJSA-1 xenograft model, are present in the accessible scientific literature.

Pharmacodynamic Biomarker Analysis in Preclinical Models (e.g., p53 activation, PARP cleavage, caspase-3 activation)

There is no available data from preclinical models concerning the analysis of pharmacodynamic biomarkers such as p53 activation, PARP cleavage, or caspase-3 activation following treatment with this compound.

Target Engagement Studies in vivo

Information regarding in vivo target engagement studies for this compound is not available in the current body of scientific literature.

In Vivo Herbicidal Activity and Selectivity in Plant Models

The primary area of investigation for compounds related to this compound is within the field of agriculture, specifically as synthetic auxin herbicides. nih.gov This compound serves as a key intermediate in the synthesis of more complex and potent herbicides, most notably halauxifen-methyl (B1255740). chemicalbook.comthieme-connect.com

Halauxifen-methyl belongs to the 6-aryl-picolinate class of herbicides, which are known for their high efficacy in controlling a wide range of broadleaf weeds. acs.orgthieme-connect.com The herbicidal activity stems from the molecule mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. In plants, halauxifen-methyl is cleaved to its active form, the carboxylate, which then exerts its herbicidal effects. chemicalbook.com

Research has led to the development of novel picolinate (B1231196) herbicides inspired by the structure of compounds like halauxifen-methyl. nih.gov For instance, the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives has yielded compounds with significant post-emergence herbicidal activity against various weeds, while demonstrating safety for crops such as corn, wheat, and sorghum. nih.gov Another study focused on 6-indazolyl-2-picolinic acids, which showed potent post-emergence effects against weeds like Amaranthus retroflexus and Chenopodium album. nih.gov These derivatives are thought to act by promoting the production of ethylene (B1197577) and abscisic acid, leading to rapid plant death. nih.gov

The herbicidal efficacy of these related compounds is often evaluated by their ability to inhibit root growth in model plants like Arabidopsis thaliana and in various weed species. nih.govnih.gov

Table 1: Herbicidal Activity of Picolinic Acid Derivatives

Compound ClassTarget WeedsObserved EfficacyReference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsBroadleaf weedsGood post-emergence activity; safe for corn, wheat, sorghum nih.gov
6-indazolyl-2-picolinic acidsAmaranthus retroflexus, Chenopodium album100% post-emergence effect at 250 g/ha nih.gov
Halauxifen-methylBroadleaf weedsEffective at low application rates (7 mg/m²) thieme-connect.comthieme-connect.com

Advanced Research Considerations and Future Perspectives

Strategies for Overcoming Resistance Mechanisms (e.g., weed resistance, antimicrobial resistance)

The sustained efficacy of compounds like 6-(3-chloro-5-fluorophenyl)picolinic acid in both agricultural and potential therapeutic settings is challenged by the evolution of resistance. In agriculture, weed resistance to synthetic auxin herbicides, the class to which picolinic acids belong, is a growing concern, though the incidence has been relatively low compared to other herbicide classes. bohrium.com Understanding the mechanisms of resistance is crucial for developing effective countermeasures.

Weed Resistance Mechanisms: Weed resistance to synthetic auxins can be broadly categorized into two types:

Target-Site Resistance (TSR): This involves modifications in the auxin signaling pathway. researchgate.netnih.gov Key proteins in this pathway, such as the TIR1/AFB auxin co-receptors, can undergo mutations that reduce the binding affinity of the herbicide, rendering it less effective. researchgate.netbioone.org For example, specific mutations in the TIR1 and AFB5 receptors in Arabidopsis have been shown to confer insensitivity to herbicides like dicamba (B1670444) and picloram (B1677784). researchgate.net

Non-Target-Site Resistance (NTSR): This is a more common and complex form of resistance that involves mechanisms other than alterations at the herbicide's direct target. These can include reduced herbicide absorption or translocation, sequestration of the compound away from its target site, or, most significantly, enhanced herbicide metabolism. bohrium.comnih.gov Enhanced detoxification, often mediated by enzymes like cytochrome P450 monooxygenases, can break down the herbicide into inactive forms before it can exert its effect. researchgate.netnih.gov

Strategies to Mitigate Weed Resistance: To preserve the utility of picolinic acid herbicides, integrated weed management (IWM) strategies are essential. iastate.edu These strategies focus on reducing the selection pressure for resistant weeds.

Herbicide Rotation and Combination: The cornerstone of resistance management is the rotation of herbicides with different sites of action (SOA) and the use of tank mixes or sequential applications of multiple effective herbicides. agproud.comgrowiwm.org This ensures that weeds are targeted by different mechanisms, making it less likely for a single resistance trait to become dominant. agproud.com

Cultural and Mechanical Practices: Supplementing chemical control with cultural practices can significantly delay resistance. bayer.us This includes crop rotation, which disrupts weed life cycles and allows for different herbicide profiles. iastate.eduagproud.com Mechanical methods like tillage can control emerged weeds and bury weed seeds. growiwm.orgbayer.us Planting cover crops can also suppress weed growth through competition. iastate.edu

Starting Clean and Preventing Seed Set: Ensuring fields are weed-free at the time of planting reduces early-season competition. agproud.com It is also critical to manage any surviving or late-emerging weeds to prevent them from producing seeds, which would carry the resistance traits into the next generation. pesticidestewardship.org

Table 1: Overview of Weed Resistance Management Strategies

StrategyDescriptionRationale
Herbicide Rotation Alternating herbicides with different sites of action (SOA) between growing seasons. agproud.comReduces continuous selection pressure from a single herbicidal mechanism. growiwm.org
Tank-Mixing Applying a mixture of two or more herbicides with different effective SOAs simultaneously. agproud.compesticidestewardship.orgIncreases the chances of controlling weeds that may be resistant to one of the components. pesticidestewardship.org
Crop Rotation Planting different crops in successive seasons. bayer.usAllows for the use of different herbicides and disrupts weed-specific life cycles. iastate.eduagproud.com
Tillage Mechanical cultivation of soil. growiwm.orgControls existing weeds and can bury weed seeds to prevent germination. growiwm.org
Cover Crops Planting non-cash crops to cover the soil. iastate.eduSuppresses weed growth through competition for light, water, and nutrients. iastate.edu

Antimicrobial Resistance: Picolinic acid and its derivatives have also demonstrated antimicrobial properties, making them of interest in the fight against resistant pathogens. researchgate.netresearchgate.net Picolinic acid itself shows a broad spectrum of antibacterial activity. researchgate.net The mechanisms for overcoming antimicrobial resistance often parallel those in weed science, focusing on combination therapies and developing novel agents that can bypass existing resistance mechanisms. nih.gov Strategies include:

Combination Therapy: Using picolinic acid derivatives in conjunction with existing antibiotics could create synergistic effects or restore the efficacy of an antibiotic against a resistant strain. nih.gov

Targeting Virulence or Resistance Mechanisms: Rather than killing the pathogen directly, some strategies aim to disarm it. This could involve using compounds to inhibit the enzymes that confer resistance, such as β-lactamases, or to disrupt the bacterial outer membrane to increase the permeability to other antibiotics. nih.govmdpi.com

Design of Next-Generation Halogenated Picolinic Acid Analogs with Improved Efficacy and Selectivity

The discovery of next-generation herbicides is critical for managing resistance and improving crop safety. nih.gov For synthetic auxins, a key strategy involves the structural modification of existing molecules like picolinic acid to create analogs with enhanced performance. The development of 6-aryl-picolinates, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, marked a significant advancement, demonstrating that replacing the chlorine atom at the 6-position of the pyridine (B92270) ring with an aryl group could yield highly active herbicides. nih.govmdpi.com The compound this compound is a representative of this chemical class.

Research in this area focuses on a structure-activity relationship (SAR) approach, where systematic changes to the molecule's structure are correlated with changes in herbicidal activity. nih.govnih.gov

Key Design Strategies:

Modification at the 6-Position: Introducing various substituted aryl or heterocyclic rings (like pyrazole (B372694) or indazole) at the 6-position of the picolinic acid core is a proven strategy. nih.govmdpi.com This modification can alter the molecule's binding affinity for the target auxin co-receptors (specifically AFB5 for this class) and influence its herbicidal spectrum and potency. nih.govnih.gov

Substitution on the Aryl/Heterocyclic Ring: The nature and position of substituents on the newly introduced ring at the 6-position are critical. For instance, studies on 6-indazolyl-2-picolinic acids showed that electron-withdrawing substituents on the indazole ring, particularly at the 4-position, led to better inhibitory activity. mdpi.com

Computational and Docking Studies: Molecular docking analyses are used to predict how newly designed analogs will interact with the binding pocket of the target receptor, such as AFB5. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to have high binding affinity and, consequently, high herbicidal activity. nih.gov For example, a study found that a novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative (compound V-7) docked more intensively with the AFB5 receptor than the commercial herbicide picloram. nih.gov

Table 2: Research Findings on Novel Picolinic Acid Analogs

Lead Compound ClassKey FindingReported ActivityReference
6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids Compound V-7 showed an IC₅₀ value 45 times lower than halauxifen-methyl against Arabidopsis thaliana root growth.Compound V-8 exhibited better post-emergence herbicidal activity than picloram. nih.gov
3-chloro-6-pyrazolyl-2-picolinic acids Introduction of a pyrazolyl group at the 6-position of clopyralid (B1669233) yielded compounds with broader herbicidal activity.Compound c5 showed better post-emergence activity than clopyralid. nih.gov
6-indazolyl-2-picolinic acids Substituents at the 4-position of the indazole ring resulted in better weed root inhibitory activity than those at the 5-position.Compound 5a showed significantly greater root inhibitory activity than picloram on certain weed species. mdpi.com

Exploration of Combination Therapies in Preclinical Settings

The exploration of combination therapies is a proactive approach to enhance efficacy and manage resistance for both agrochemical and therapeutic applications of picolinic acid derivatives.

In an agricultural context, preclinical or greenhouse studies are essential for identifying synergistic or additive effects between different herbicides. The strategy of using herbicide tank mixtures with multiple modes of action is a direct application of combination therapy. agproud.com Preclinical research in this area would involve testing this compound in combination with herbicides from other chemical classes (e.g., ALS inhibitors, PPO inhibitors) against a panel of economically important weeds. The goal is to identify combinations that provide a broader spectrum of control and are effective against weed biotypes that may be resistant to one of the components. pesticidestewardship.org

In a therapeutic context, particularly in oncology, combination therapies are standard practice. nih.gov Preclinical studies have shown that picolinic acid derivatives can induce apoptosis (programmed cell death) in cancer cells. pensoft.net A key area of exploration is combining these derivatives with standard chemotherapeutic agents or targeted therapies. For example, a novel picolinic acid derivative was shown to induce endoplasmic reticulum stress in non-small cell lung cancer cells. pensoft.net In a preclinical setting, this compound could be tested alongside an existing drug like an EGFR kinase inhibitor to see if the combination can overcome chemoresistance or achieve a greater therapeutic effect at lower doses. pensoft.net The rationale for such combinations is often based on targeting different cellular pathways simultaneously to prevent cancer cells from developing resistance. nih.gov

Development of Robust Analytical Protocols for Research Scale-Up

The transition of a promising compound like this compound from laboratory-scale discovery to larger-scale testing and potential commercialization requires the development of robust and validated analytical protocols. These protocols are essential for ensuring the purity, identity, and consistency of the synthesized material.

Synthesis and Purification: The synthesis of picolinic acid derivatives can be complex. A general procedure for creating 6-aryl picolinates might involve a nucleophilic substitution reaction to introduce a new group at the 6-position of a starting picolinic acid molecule, followed by other reaction steps like Knorr cyclization to build the desired heterocyclic ring. nih.gov Another approach involves a multi-component reaction using a heterogeneous catalyst to construct the picolinate (B1231196) structure. nih.gov Following synthesis, purification is critical. Research-scale purification often involves techniques like column chromatography to isolate the target compound from byproducts and unreacted starting materials. nih.gov

Structural and Purity Analysis: A suite of analytical techniques is employed to characterize the final compound:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the chemical structure of the synthesized molecule. pensoft.netnih.gov

Mass Spectrometry (MS): Used alongside liquid chromatography (LC-MS/MS), this technique confirms the molecular weight of the compound and is essential for detecting and quantifying residues in environmental or food samples. affinisep.com

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the three-dimensional molecular structure and intermolecular interactions in the solid state. nih.gov

Elemental Analysis: Confirms the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the synthesized compound, matching it to the theoretical values. pensoft.net

Specialized methods, such as Solid Phase Extraction (SPE) using molecularly imprinted polymers (MIPs), have been developed for the selective cleanup and concentration of picolinic acid herbicides from complex matrices like water, soil, and cereals prior to analysis. affinisep.comaffinisep.com These robust protocols are vital for quality control during scale-up and for regulatory monitoring. affinisep.com

Emerging Therapeutic and Agrochemical Applications of Picolinic Acid Derivatives

While the primary application of many picolinic acid derivatives has been in herbicides, ongoing research reveals a broad spectrum of other potential uses in both agriculture and medicine. The versatile structure of the picolinic acid scaffold allows for fine-tuning to target various biological processes. nih.gov

Emerging Agrochemical Applications: Beyond their role as synthetic auxin herbicides, picolinic acid derivatives are being developed as other types of crop protection agents.

Fungicides: Recent patent applications describe novel picolinamide (B142947) derivatives with fungicidal activity. google.comgoogle.com These compounds are designed to control phytopathogenic fungi in crops, addressing the significant crop losses caused by fungal diseases and the emergence of fungicide-resistant strains. google.comgoogle.com

Emerging Therapeutic Applications: The biological activity of picolinic acid, a natural metabolite of tryptophan in the human body, has spurred investigation into its derivatives for various therapeutic purposes. nih.govwikipedia.org

Anticancer Agents: Picolinic acid derivatives have shown anti-proliferative and anti-angiogenic effects. pensoft.net One study detailed the synthesis of novel derivatives that induce apoptosis in human non-small cell lung cancer cells by triggering endoplasmic reticulum stress. pensoft.net This identifies a potential new avenue for cancer treatment.

Antiviral and Immunomodulatory Agents: Picolinic acid itself has been shown to have antiviral properties and can modulate immune responses. nih.govdrugbank.com It is being investigated for the treatment of viral infections like herpes. drugbank.com The mechanism is thought to involve the disruption of zinc finger proteins, which are essential for the replication of some viruses. drugbank.com

Antimicrobial Agents: As previously noted, picolinic acid and its metal complexes (picolinates) exhibit antibacterial activity against a range of pathogens, suggesting their potential use as preservatives or as leads for new antibiotics. researchgate.netresearchgate.net

Medical Imaging and Radiotherapy: The ability of picolinic acid to act as a stable chelating agent for various metal ions makes its derivatives useful as ligands in medical applications. nih.gov They can be used to prepare contrast agents for magnetic resonance imaging (MRI) or to carry radioisotopes for targeted alpha- and beta-therapy in cancer treatment. nih.gov

Treatment of Other Diseases: The pyridine carboxylic acid scaffold is present in drugs for a wide array of conditions, including tuberculosis, diabetes, and inflammation. nih.gov New picolinic acid derivatives are being explored as intermediates in the synthesis of drugs for respiratory disorders like cystic fibrosis. google.com

This diversification highlights the remarkable versatility of the picolinic acid chemical scaffold, promising a pipeline of new solutions for significant challenges in both agriculture and human health.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-(3-Chloro-5-fluorophenyl)picolinic acid, and how do reaction conditions impact yield?

  • Methodology : The synthesis of halogenated picolinic acid derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of pre-functionalized pyridine rings. For example, analogous compounds like 6-(trifluoromethyl)picolinic acid are synthesized via lithiation at low temperatures (-70°C) followed by quenching with electrophiles, yielding ~35% under optimized conditions . Key factors affecting yield include catalyst choice (e.g., palladium complexes), solvent selection (e.g., ethers or hexanes), and temperature control to minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and halogen placement. Mass spectrometry (HRMS or LC-MS) provides molecular weight validation, while FTIR identifies functional groups like carboxylic acids. For example, 3-Chloro-5-(trifluoromethyl)picolinic acid (CAS 80194-68-9) is routinely characterized using these methods . X-ray crystallography may resolve ambiguities in solid-state structures .

Q. What safety protocols are essential for handling halogenated picolinic acid derivatives?

  • Methodology : Follow OSHA HCS guidelines for chlorinated/fluorinated compounds. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Environmental precautions include avoiding water contamination, as seen in 3-chlorophenol handling protocols (PAC-1: 2.1 mg/m³) . Spills should be absorbed with inert materials (e.g., diatomite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing halogenated picolinic acids be addressed?

  • Methodology : Regioselectivity in halogenation can be improved using directing groups (e.g., boronic esters) or meta-directing substituents. For example, 3,5-dichloro-2-cyanopyridine synthesis employs copper(I) catalysts to enhance selectivity at the 3- and 5-positions . Computational modeling (DFT) may predict reactive sites to guide experimental design .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Methodology : Cross-validate using complementary techniques:

  • NMR : Compare coupling constants and chemical shifts with known analogs (e.g., 6-chloro-3-methylpicolinic acid ).
  • Isotopic patterns : Fluorine (¹⁹F) and chlorine (³⁵Cl/³⁷Cl) isotopic signatures in mass spectra help confirm halogen presence .
  • Chromatography : HPLC or GC-MS can separate and identify co-eluting impurities .

Q. What environmental persistence studies are relevant for fluorinated aromatic compounds?

  • Methodology : Assess biodegradation and bioaccumulation using OECD 301/302 guidelines. Perfluoroalkyl substances (PFAS) like ammonium salts of perfluoroalkane sulfonic acids (e.g., CAS 68391-09-3) show persistence in water; similar methods apply to fluorophenyl picolinic acids . Advanced oxidation processes (e.g., UV/H₂O₂) can evaluate degradation pathways .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry research?

  • Methodology : Halogenated picolinic acids are precursors for kinase inhibitors or metalloenzyme modulators. For instance, 3-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 886762-09-0) is used in drug discovery for its electron-withdrawing properties . Structure-activity relationship (SAR) studies can optimize binding affinity by varying halogen positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.